6-Bromo-2,3,4-trimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,3,4-trimethylpyridine is an organic compound with the molecular formula C8H10BrN It is a derivative of pyridine, where three methyl groups and one bromine atom are substituted at the 2, 3, and 4 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromo-2,3,4-trimethylpyridine can be synthesized through the bromination of 2,3,4-trimethylpyridine. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,3,4-trimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced derivatives.
Scientific Research Applications
6-Bromo-2,3,4-trimethylpyridine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems and as a probe to investigate biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials
Mechanism of Action
The mechanism by which 6-Bromo-2,3,4-trimethylpyridine exerts its effects depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity and influence biochemical pathways .
Comparison with Similar Compounds
- 3-Bromo-2,4,6-trimethylpyridine
- 2,4,6-Trimethylpyridine
- 2-Bromo-3,4,5-trimethylpyridine
Comparison: 6-Bromo-2,3,4-trimethylpyridine is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the position of the bromine atom can influence the compound’s reactivity in substitution reactions and its interaction with biological targets .
Properties
IUPAC Name |
6-bromo-2,3,4-trimethylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-4-8(9)10-7(3)6(5)2/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKLQGPKSGVIAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.